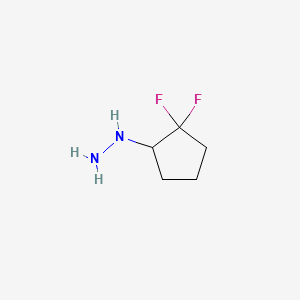![molecular formula C33H21N B14853317 14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] is a complex organic compound with the molecular formula C33H21N and a molecular weight of 431.53 g/mol . This compound is known for its unique spiro structure, which consists of a dibenzoacridine moiety fused with a fluorene unit. The spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a dibenzoacridine derivative can be reacted with a fluorene derivative in the presence of a strong acid or base to form the spiro linkage . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings .
Aplicaciones Científicas De Investigación
14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may intercalate into DNA, disrupting replication and transcription processes. In optoelectronic applications, the spiro structure enhances the compound’s photophysical properties, such as fluorescence and charge transport .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,7’-dibenzo[c,h]acridine]-5’-one: Similar spiro structure with different functional groups.
Spiro[fluorene-9,7’-dibenzo[c,h]acridine]-5’-amine: Contains an amine group instead of a fluorene unit.
Uniqueness
14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] is unique due to its specific spiro linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and therapeutic agents .
Propiedades
Fórmula molecular |
C33H21N |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
spiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene] |
InChI |
InChI=1S/C33H21N/c1-3-11-23-21(9-1)17-19-29-31(23)34-32-24-12-4-2-10-22(24)18-20-30(32)33(29)27-15-7-5-13-25(27)26-14-6-8-16-28(26)33/h1-20,34H |
Clave InChI |
UYZBTEMCOXUCMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2NC4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=CC8=CC=CC=C84 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)

![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)
![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)





![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)




